4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Medicinal chemists pursuing fluorinated SAR expansion require building blocks that balance lipophilicity with convenient solid-state handling. 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile directly addresses this need: • Solid at ambient temperature, enabling accurate gravimetric dispensing and automated liquid-handling workflows. • Ethoxy substituent provides controlled logD increase (est. ΔlogP ≈ +0.5-0.7 vs. 4-methoxy analog) without altering core pharmacophore. • 97-98% purity (HPLC/GC) ensures reliable reactivity in electrophilic aromatic substitution and benzylic deprotonation sequences. Supplied with full analytical documentation and classified under UN3439 for compliant global shipping.

Molecular Formula C11H10F3NO
Molecular Weight 229.2 g/mol
CAS No. 1206593-35-2
Cat. No. B1398593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile
CAS1206593-35-2
Molecular FormulaC11H10F3NO
Molecular Weight229.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC#N)C(F)(F)F
InChIInChI=1S/C11H10F3NO/c1-2-16-10-4-3-8(5-6-15)7-9(10)11(12,13)14/h3-4,7H,2,5H2,1H3
InChIKeyDMJJFPFYFKGPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile: Core Properties & Sourcing


4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile (CAS 1206593-35-2) is a substituted phenylacetonitrile derivative bearing a para-ethoxy group and a meta-trifluoromethyl substituent on the aromatic ring . It is supplied as a solid with a purity specification of 97–98% (HPLC/GC) . Predicted physicochemical parameters include a density of 1.208 ± 0.06 g/cm³ and a boiling point of 290.6 ± 40.0 °C . The compound is classified as toxic/harmful/irritant (H315, H319, H335, H302+H312+H332) and falls under UN3439 for transport . It serves as a versatile fluorinated building block in medicinal chemistry and agrochemical synthesis programs .

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile: Why Analog Substitution Fails


The 4-alkoxy-3-trifluoromethyl-phenylacetonitrile scaffold presents a subtle but functionally significant structure–property divergence. Even within the narrow 4-alkoxy series, the replacement of methoxy (CAS 1000555-32-7, MW 215.18, mp 50–53 °C ) with ethoxy (CAS 1206593-35-2, MW 229.20, solid at ambient ) alters molecular weight by +14 g/mol and introduces an additional rotatable bond. In medicinal chemistry campaigns, such differences can influence downstream pharmacokinetic parameters (logD, metabolic stability) and solid-state handling characteristics. Substituting the 4-alkoxy group with halogen (4-fluoro, CAS 220239-65-6; 4-chloro, CAS 22902-82-5) or removing it entirely (3-(trifluoromethyl)phenylacetonitrile, CAS 2338-76-3, MW 185.15 ) fundamentally changes hydrogen-bond acceptor capacity, electron donation to the ring, and the steric environment around the nitrile-bearing methylene. Procurement decisions must therefore be guided by the specific synthetic route and target profile rather than assumed class interchangeability.

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile: Quantitative Evidence vs. Analogs


Lipophilicity Tuning: Ethoxy vs. Methoxy

The replacement of 4-methoxy with 4-ethoxy increases molecular weight from 215.18 to 229.20 g/mol (+6.5%) and adds one methylene unit, which predictably increases lipophilicity. While experimental logP values are not publicly reported for this specific pair, the ΔlogP contribution for –OCH₃ → –OCH₂CH₃ on an aromatic ring is approximately +0.5 to +0.7 log units based on well-established fragment-based calculation methods (e.g., CLOGP) [1]. This modulation is frequently exploited in lead optimization to fine-tune membrane permeability and metabolic stability without altering the core pharmacophore [2].

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Solid-State Handling Advantage Over Liquid Analogs

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile is supplied as a solid at ambient temperature , whereas the closely related 4-fluoro analog (CAS 220239-65-6) and the unsubstituted 3-(trifluoromethyl)phenylacetonitrile (CAS 2338-76-3) are liquids at 20 °C . Solid physical form confers measurable advantages in automated parallel synthesis platforms, where accurate gravimetric dispensing and long-term storage stability are critical operational parameters [1].

Solid-Phase Handling Automated Synthesis Weighing Accuracy

Electronic Effects: π-Donor vs. Electron-Withdrawing Substituents

The 4-ethoxy substituent is a moderate π-electron donor (Hammett σₚ = –0.24 for –OCH₃; σₚ for –OC₂H₅ is comparable at approximately –0.23 to –0.25 [1]), whereas the 4-fluoro (σₚ = +0.06) and 4-chloro (σₚ = +0.23) analogs are electron-withdrawing [1]. This inversion of electronic character means that the ethoxy derivative activates the aromatic ring toward electrophilic substitution and alters the acidity of the benzylic –CH₂CN protons compared to halogen-substituted congeners. In synthetic sequences involving deprotonation at the benzylic position, the 4-ethoxy derivative is expected to exhibit intermediate CH-acidity: less acidic than the 4-chloro analog (stronger electron-withdrawing) but more acidic than the 3-CF₃-only analog lacking a para substituent [2].

Electronic Effects Hammett Constants Reactivity Tuning

Crystallinity and Salt Formation Potential

The 4-methoxy analog (CAS 1000555-32-7) exhibits a melting point of 50–53 °C , whereas the 4-ethoxy compound is also a solid but with a different (though currently unpublished) melting range, consistent with the expected trend that increasing alkoxy chain length reduces crystal lattice energy and typically lowers melting point within a homologous series [1]. This difference in solid-state packing can impact solubility, dissolution rate, and the propensity for polymorph formation during salt screening and formulation development [2].

Crystallinity Salt Screening Formulation

Rotatable Bonds and Binding Entropy

The number of rotatable bonds is a critical determinant of ligand conformational entropy and oral bioavailability [1]. 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile contains 4 rotatable bonds (excluding the nitrile, which is linear), compared to 3 rotatable bonds for the 4-methoxy analog [2]. The additional freely rotating C–O bond in the ethoxy group increases the conformational degrees of freedom by one, which may result in a modest (~0.7–1.4 kJ/mol at 298 K) unfavorable entropic penalty upon binding to a rigid protein target, but simultaneously provides greater conformational adaptability for induced-fit binding mechanisms [3].

Conformational Analysis Drug Design Entropy

Commercial Availability and Purity Benchmarking

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile is commercially available from multiple established suppliers at consistently specified purities of 97% (Thermo Scientific/Alfa Aesar) and 98% (Apollo Scientific/Sigma-Aldrich) , with full analytical characterization (NMR, HPLC/GC) and Certificates of Analysis available . In contrast, certain niche analogs such as 4-chloro-3-(trifluoromethyl)phenylacetonitrile (CAS 22902-82-5) are available from fewer suppliers and with less extensive documentation (purity specified as 98% by HPLC, but with moisture ≤0.5% and no published melting/boiling point) . The ethoxy derivative benefits from broader commercial sourcing, which supports supply chain resilience and quality consistency.

Procurement Quality Control Supply Chain

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile: Application Scenarios


Fine-Tuned Lipophilicity for Lead Optimization

When a lead series based on the 4-alkoxy-3-trifluoromethyl-phenyl scaffold requires a controlled increase in logD (estimated ΔlogP ≈ +0.5 to +0.7 vs. the 4-methoxy analog), 4-ethoxy-3-(trifluoromethyl)phenylacetonitrile serves as the logical next-step building block. This substitution allows medicinal chemists to modulate membrane permeability and metabolic stability without altering the core pharmacophore, facilitating structure–activity relationship (SAR) expansion [1].

Automated Parallel Synthesis & Library Production

For high-throughput chemistry platforms, the solid physical form of 4-ethoxy-3-(trifluoromethyl)phenylacetonitrile enables accurate gravimetric dispensing and simplifies automated liquid-handling workflows compared to liquid analogs such as 4-fluoro- or unsubstituted 3-(trifluoromethyl)phenylacetonitrile. This reduces solvent-handling steps and improves library production consistency .

π-Donor Substituents in Synthetic Routes

In synthetic sequences that proceed via electrophilic aromatic substitution or benzylic deprotonation, the ethoxy group's π-donor character (Hammett σₚ ≈ –0.24) activates the ring and modulates benzylic CH-acidity. Researchers designing routes that demand a moderate electron-donating para substituent—rather than an electron-withdrawing halogen—should prioritize the ethoxy derivative over 4-fluoro, 4-chloro, or unsubstituted analogs [2].

Salt and Polymorph Screening

When crystalline intermediate or final API forms with specific melting behavior and dissolution profiles are required, the ethoxy congener offers distinct solid-state properties compared to the 4-methoxy analog (mp 50–53 °C). The larger alkoxy group is expected to reduce lattice energy and melting point, providing an additional parameter for form selection in pre-formulation studies [3].

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